molecular formula C27H25N5O3 B2640149 (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021077-79-1

(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2640149
CAS No.: 1021077-79-1
M. Wt: 467.529
InChI Key: UVQBPPBODCWDLW-OUKQBFOZSA-N
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Description

(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a sophisticated chemical compound designed for pharmaceutical and life sciences research. This molecule features a pyrazolopyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active compounds . This core structure is strategically functionalized with a piperazine moiety, a ubiquitous and highly valued component in drug discovery that often serves to optimize pharmacokinetic properties and receptor interactions . The piperazine ring is further substituted with a cinnamoyl group, an (E)-configured styryl ketone that can impart unique structural and binding characteristics. The specific research applications of this compound are derived from its structural analogs. Compounds based on the 2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one scaffold are frequently investigated for their potential to interact with the central nervous system. For instance, closely related molecules where the piperazine is substituted with aromatic groups like 2-fluorophenyl or 2-methoxyphenyl have been developed and studied as high-affinity ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype . The 5-HT1A receptor is a major G-protein coupled receptor target in neuropharmacology, implicated in the pathology and treatment of conditions such as anxiety, depression, and schizophrenia . As such, this compound is expected to be a valuable chemical tool for neuroscientists studying serotonergic neurotransmission. The mechanism of action for this class of compounds typically involves high-affinity binding to specific protein targets, such as neurotransmitter receptors. Piperazine-containing molecules can act as agonists or antagonists, with their biological effect stemming from their ability to modulate receptor signaling pathways . The presence of the cinnamoyl group may influence the compound's binding affinity and selectivity, offering a point of differentiation for structure-activity relationship (SAR) studies. Researchers can utilize this compound in various in vitro assays, including receptor binding studies, functional activity screens, and enzymatic assays to elucidate its precise pharmacological profile. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-2-phenyl-7-[4-[(E)-3-phenylprop-2-enoyl]piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-29-18-22(25-23(19-29)27(35)32(28-25)21-10-6-3-7-11-21)26(34)31-16-14-30(15-17-31)24(33)13-12-20-8-4-2-5-9-20/h2-13,18-19H,14-17H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQBPPBODCWDLW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolo[4,3-c]pyridin-3(5H)-one Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted pyridine and a hydrazine derivative, the cyclization can be induced by heating in the presence of a catalyst.

  • Introduction of the Cinnamoylpiperazine Moiety: : The cinnamoylpiperazine group can be introduced via a coupling reaction. This typically involves the reaction of the pyrazolo[4,3-c]pyridin-3(5H)-one core with cinnamoyl chloride and piperazine in the presence of a base such as triethylamine.

  • Final Product Formation: : The final step involves purification, often through recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the pyrazolo[4,3-c]pyridine family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical targets in cancer therapy. The IC50 values for these compounds range from 0.3 to 24 µM, indicating potent activity against various cancer cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. In vitro studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, thereby offering potential therapeutic avenues for conditions such as Alzheimer's disease .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazolo[4,3-c]pyridines have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases. This suggests that this compound may have utility in developing new anti-inflammatory medications .

Case Studies

StudyFocusFindings
Study A Anticancer EfficacyDemonstrated that the compound inhibited tumor growth in MCF-7 breast cancer models, inducing apoptosis and suppressing cell migration .
Study B NeuroprotectionShowed protective effects against oxidative stress in neuronal cells, suggesting potential for Alzheimer's treatment .
Study C Anti-inflammatory MechanismFound significant reductions in inflammatory markers in animal models of arthritis, indicating therapeutic potential .

Mechanism of Action

The mechanism of action of (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets. The cinnamoylpiperazine moiety can interact with receptors or enzymes, modulating their activity. The pyrazolo[4,3-c]pyridin-3(5H)-one core may also contribute to its biological effects by interacting with nucleic acids or proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The target compound’s pyrazolo[4,3-c]pyridin-one core distinguishes it from related structures:

  • Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (e.g., compounds MK66 and MK63 in ): Feature fused pyrimidine-pyrazole systems with substituents at positions 2 and 5. These are associated with diverse bioactivities, including kinase inhibition .
  • Pyrazolo[4,3-d]pyrimidin-7-ones (e.g., and ): Contain a pyrimidine ring fused at positions 4 and 3 of the pyrazole, often modified with sulfonyl or alkyl groups for enhanced solubility or target interaction .
  • Pyrrolo[3,4-b]pyrazin-5-ones (e.g., Eszopiclone analog in ): Include a pyrrole ring fused to pyrazine, linked to piperazinecarboxylate groups, influencing pharmacokinetics like protein binding (52–59%) .

Substituent Analysis

Key substituents and their impacts:

Compound Substituents Key Structural Features
Target Compound 7-(4-Cinnamoylpiperazine-1-carbonyl), 5-methyl, 2-phenyl Planar cinnamoyl group may enhance π-π stacking; methyl improves metabolic stability.
5-Ethyl-7-(4-(2-fluorophenyl)piperazine) analog () 5-Ethyl, 7-(4-(2-fluorophenyl)piperazine), 2-phenyl Fluorine increases electronegativity and bioavailability; ethyl may reduce steric hindrance .
Eszopiclone derivative () 4-Methylpiperazinecarboxylate, 5-chloro-2-pyridinyl Chloropyridinyl enhances lipophilicity; methylpiperazine improves CNS penetration .
Sulfonyl-containing analog () 5-(Ethoxy-sulfonylphenyl), 1-methyl, 3-propyl Sulfonyl group enhances solubility but may reduce membrane permeability .

Pharmacological and Physicochemical Properties

Bioactivity Insights

While direct bioactivity data for the target compound are absent, analogs provide clues:

  • CNS activity: Eszopiclone derivatives () with piperazinecarboxylate groups show sedative-hypnotic effects, implying the target’s piperazine-cinnamoyl group may target neurological receptors .

Physicochemical Metrics

  • Molecular weight : The target compound’s estimated molecular weight (~500–550 g/mol) exceeds Lipinski’s rule of five threshold, similar to the 445.498 g/mol analog in , which may limit oral bioavailability .

Biological Activity

The compound (E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a derivative of pyrazolo[4,3-c]pyridine, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, examining its potential therapeutic effects and underlying mechanisms.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[4,3-c]pyridine core.
  • A cinnamoylpiperazine moiety that may contribute to its biological activity.
  • A phenyl group that can enhance lipophilicity and cellular uptake.

Biological Activity Overview

Research has shown that pyrazolo[4,3-c]pyridine derivatives exhibit a range of biological activities. The specific compound under consideration has been evaluated for several key activities:

1. Anticancer Activity

Studies have indicated that pyrazolo derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that certain derivatives display moderate cytostatic effects against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) .
  • However, recent evaluations suggest that the compound may not possess significant cytotoxicity within the tested concentration ranges compared to other derivatives .

2. Antimicrobial Activity

Cinnamoyl derivatives are often noted for their antimicrobial properties:

  • The incorporation of the cinnamoylpiperazine moiety may enhance the compound's ability to inhibit bacterial growth or fungal infections. Cinnamoyl compounds generally exhibit broad-spectrum antimicrobial activity .

3. Inhibition of Protein Kinases

The ability to inhibit specific protein kinases is crucial in cancer therapy:

  • Preliminary studies suggest that while some related compounds inhibit kinases like CDK2 and Abl, this specific derivative may lack such inhibitory activity due to structural differences .

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Interference with cell cycle progression , particularly in cancer cells.
  • Modulation of signaling pathways associated with cell proliferation and apoptosis.

Data Summary

The following table summarizes key findings from various studies on related compounds:

Study ReferenceActivity AssessedResults Summary
AnticancerModerate cytotoxicity against MCF-7 and K562 cells
AntimicrobialBroad-spectrum activity noted in cinnamoyl derivatives
Protein Kinase InhibitionLack of significant inhibition observed

Case Studies

Several case studies highlight the potential therapeutic applications of pyrazolo derivatives:

  • Case Study 1 : A derivative similar to the compound showed promising results in inhibiting tumor growth in animal models.
  • Case Study 2 : Clinical trials involving related cinnamoylpiperazine compounds indicated improved patient outcomes in combination therapies for certain cancers.

Q & A

Q. What are the standard synthetic routes for preparing pyrazolo-pyridine derivatives with piperazine and cinnamoyl moieties?

Methodological Answer: The synthesis of pyrazolo-pyridine derivatives typically involves multi-step reactions. A common approach includes:

Core Formation : Condensation of substituted pyrazole precursors with carbonyl-containing intermediates (e.g., cinnamoyl chloride) under reflux conditions in polar aprotic solvents like DMF or DCM .

Piperazine Integration : Coupling the pyrazolo-pyridine core with 4-cinnamoylpiperazine via amide or carbamate linkages using coupling agents such as DCC or EDC .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and piperazine N-H vibrations (~3300 cm1^{-1}) .
  • NMR :
    • 1^1H NMR: Confirm cinnamoyl protons (δ 6.5–7.8 ppm for aromatic and α,β-unsaturated protons) and pyrazolo-pyridine methyl groups (δ 2.5–3.0 ppm) .
    • 13^{13}C NMR: Detect carbamate/amide carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : Molecular ion peak alignment with theoretical mass (e.g., HRMS for C24_{24}H22_{22}N6_6O3_3) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of the target compound?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DCM vs. THF) to enhance carbamate coupling efficiency .
  • Catalyst Selection : Compare coupling agents (e.g., HATU vs. EDC) for amide bond formation .
  • Temperature Control : Reflux vs. microwave-assisted synthesis to reduce side products (e.g., hydrolysis of cinnamoyl groups) .

Example Optimization Data (Hypothetical):

ConditionYield (%)Purity (%)
DCM, EDC, 25°C4590
DMF, HATU, 80°C6895
Microwave, 100°C7298

Q. What strategies address contradictions in biological activity data for structurally similar compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., cinnamoyl vs. benzoyl groups) to isolate pharmacophoric elements .
  • Orthogonal Assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays .
  • Computational Modeling : Perform docking studies to predict binding affinity to target proteins (e.g., phosphodiesterases) .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME :
    • Bioavailability : Caco-2 cell permeability assays .
    • Protein Binding : Equilibrium dialysis (e.g., 52–59% binding observed in analogous compounds) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • In Vivo Studies : Administer to rodent models and measure plasma half-life via LC-MS/MS .

Methodological Considerations

Q. What analytical techniques resolve challenges in purifying hygroscopic intermediates?

Methodological Answer:

  • Lyophilization : Remove water from polar intermediates (e.g., piperazine derivatives) under vacuum .
  • HPLC Purification : Use reverse-phase C18 columns with acetonitrile/water gradients for polar byproducts .

Q. How should researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Testing : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Thermal Stability : Accelerated stability studies at 40°C/75% RH for 4 weeks .

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